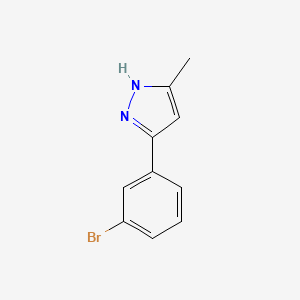
3-(3-Bromophenyl)-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-epileptic properties . The presence of the bromine atom enhances its reactivity, making it suitable for further modifications to create more potent therapeutic agents.
Agricultural Chemistry
Agrochemical Formulations
In agricultural chemistry, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is utilized in formulating herbicides and fungicides . Its effectiveness in enhancing crop protection and yield is attributed to its ability to interact with biological systems within plants. The compound's structure allows it to target specific pathways in pests and diseases, leading to improved agricultural outcomes .
Material Science
Development of Novel Materials
The compound is also being explored for its potential applications in material science , particularly in the creation of materials with specific electronic properties. Research indicates that pyrazole derivatives can be used in developing sensors and electronic devices due to their unique electronic characteristics. This application is still under investigation but shows promise for future technological advancements .
Biochemical Research
Understanding Biological Interactions
In biochemical research, this compound serves as a tool for studying interactions within biological systems. Its use aids researchers in understanding disease mechanisms and developing new therapeutic strategies. The compound's ability to interact with various biological targets makes it valuable for investigating complex biochemical pathways .
Analytical Chemistry
Reference Standard in Analytical Techniques
Finally, this compound acts as a reference standard in various analytical techniques. It ensures accuracy in the detection and quantification of related compounds within complex mixtures. The reliability of results obtained from such analyses is crucial for both research and industrial applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Key intermediate for anti-inflammatory and analgesic drug synthesis |
| Agricultural Chemistry | Used in formulations for herbicides and fungicides |
| Material Science | Potential use in developing novel materials with specific electronic properties |
| Biochemical Research | Aids in understanding biological interactions and disease mechanisms |
| Analytical Chemistry | Acts as a reference standard for accurate detection and quantification in analytical methods |
Propriétés
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINCJDFHUONJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














